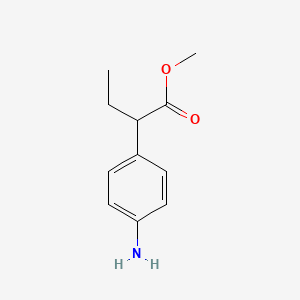

Methyl 2-(4-aminophenyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-aminophenyl)butanoate is an organic compound with the molecular formula C11H15NO2. It is a methyl ester derivative of 2-(4-aminophenyl)butanoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(4-aminophenyl)butanoate can be synthesized through a series of organic reactions. One common method involves the esterification of 2-(4-aminophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-aminophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 2-(4-aminophenyl)butanoate has several notable applications across various scientific domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in:

- Anticancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis. In vitro assays have shown significant reductions in cell viability across multiple cancer cell lines.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell growth; induces apoptosis | |

| Antiviral | Potential activity against HSV-1; requires further validation | |

| Neuroprotective | May protect neurons from excitotoxicity |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as:

- Oxidation to form nitro derivatives.

- Reduction to yield alcohol derivatives.

- Substitution reactions involving nucleophilic attack on the amino group.

Biological Studies

Research has highlighted the compound's interactions with biological molecules:

- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, impacting cellular responses.

- Protein Binding : Its ability to bind proteins can affect signal transduction pathways, influencing processes like cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

A recent study examined the effects of this compound on various cancer cell lines. The results indicated a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours. The mechanism was attributed to increased caspase activity, suggesting apoptosis induction as a primary mode of action.

Case Study 2: Antiviral Activity

In investigations focused on antiviral properties against HSV-1, the compound demonstrated a dose-dependent inhibition of viral replication. At a concentration of 100 µM, it reduced viral plaque formation by approximately 60%, indicating its potential as an antiviral agent.

Mecanismo De Acción

The mechanism of action of methyl 2-(4-aminophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with various enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(4-aminophenyl)butanoate: Similar structure but with a different position of the amino group.

Ethyl 2-(4-aminophenyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-(4-aminophenyl)butanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its position of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Actividad Biológica

Methyl 2-(4-aminophenyl)butanoate, also known as Methyl 4-(4-aminophenyl)butanoate (CAS No. 20637-09-6), is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : 193.24 g/mol

- Purity : Typically over 98% in commercial preparations.

- Storage Conditions : Should be kept in a dark, inert atmosphere at temperatures between 2-8°C to maintain stability.

This compound has been studied for its interactions with various biological targets:

- CYP Enzyme Inhibition : The compound has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and efficacy. It does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggesting a selective inhibition profile that could be beneficial in minimizing drug-drug interactions .

- Blood-Brain Barrier Permeability : Studies indicate that this compound is permeable to the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) applications .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through modulation of histone deacetylases (HDACs). In vitro assays have demonstrated its potential to inhibit HDAC1 and CDK4, which are key players in cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

| Biological Activity | IC50 (μM) | Reference |

|---|---|---|

| HDAC1 Inhibition | 0.026 | |

| CDK4 Inhibition | 2 | |

| Cytotoxicity against MDA-MB-231 cells | 1.5 | |

| Cytotoxicity against SK-OV-3 cells | 2.1 |

Case Study 1: Anticancer Properties

In a study assessing the anticancer effects of various compounds, this compound was tested against several cancer cell lines, including MDA-MB-231 and SK-OV-3. The compound demonstrated significant cytotoxic effects with IC50 values indicating potent inhibition of cell growth. The study concluded that the compound's mechanism involved HDAC inhibition, leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Case Study 2: Drug Interaction Profiles

Another investigation focused on the pharmacokinetics and interaction profiles of this compound. The findings revealed that while it effectively penetrates the BBB, its selective inhibition of CYP enzymes could make it a viable candidate for co-administration with other drugs without significant metabolic interference .

Propiedades

IUPAC Name |

methyl 2-(4-aminophenyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFUBDXOHRVZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.